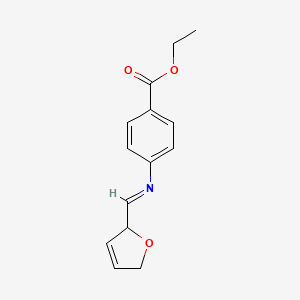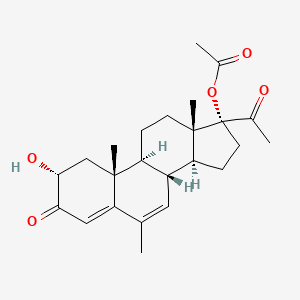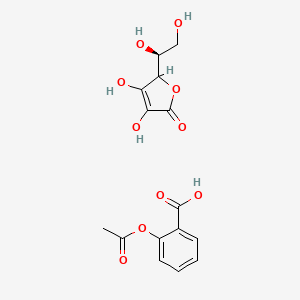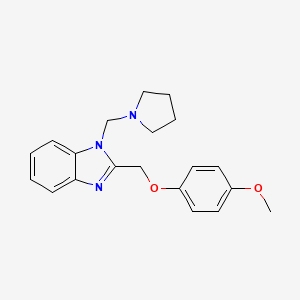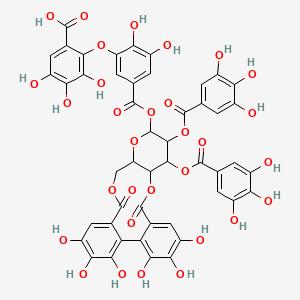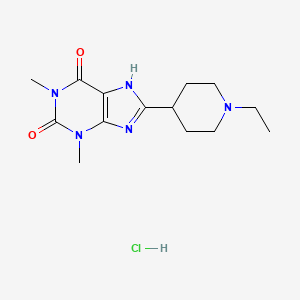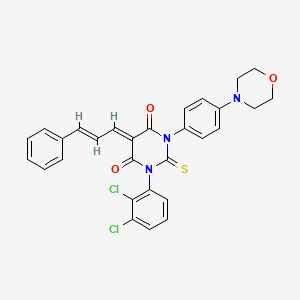
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound with the molecular formula C25H28N2O6S and a molecular weight of 484.5646 . This compound belongs to the dibenzo(b,f)thiepin class, which is known for its diverse pharmacological activities, including neurotropic and psychotropic effects .
Métodos De Preparación
The synthesis of 2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several steps. One of the key methods includes the reaction of 10-(4-methylpiperazino)dibenzo(b,f)thiepin with appropriate reagents under controlled conditions . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It has been studied for its potential use in inhibiting dengue virus replication . Additionally, it has been explored for its neurotropic and psychotropic properties, making it a candidate for the development of new therapeutic agents for neurological and psychiatric disorders . Its unique chemical structure also makes it valuable in medicinal chemistry research for drug design and development .
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. It has been shown to inhibit dengue virus replication by targeting the viral helicase . Additionally, it may interact with dopamine receptors, contributing to its neurotropic and psychotropic effects . The exact pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate can be compared with other dibenzo(b,f)thiepin derivatives. Similar compounds include 7-fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo(b,f)thiepin-2-ol . What sets this compound apart is its specific substitution pattern and its unique pharmacological profile .
Propiedades
Número CAS |
80709-69-9 |
|---|---|
Fórmula molecular |
C25H28N2O6S |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(2,3-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
OEBMVWHLGIWJNY-WLHGVMLRSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




